3-Phenylinden-1-one
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Overview
Description
3-Phenylinden-1-one: is an organic compound with the molecular formula C15H12O It is a derivative of indanone, characterized by a phenyl group attached to the third position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Friedel-Crafts Acylation: One of the most common methods for synthesizing 3-Phenylinden-1-one involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides.
Oxidation of 3-Phenylindan-1-ol: Another method involves the oxidation of 3-Phenylindan-1-ol using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Phenylinden-1-one can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound
Reduction: 3-Phenylindan-1-ol
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry:
Mechanism of Action
The mechanism of action of 3-Phenylinden-1-one in catalysis involves its role as a ligand in ruthenium-based catalysts. The compound coordinates with the ruthenium center, facilitating the formation of active catalytic species that promote olefin metathesis reactions . The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of metallacyclobutane intermediates .
Comparison with Similar Compounds
3-Phenylindan-1-ol: A reduced form of 3-Phenylinden-1-one, used in similar applications but with different reactivity.
2-Phenylinden-1-one: A structural isomer with similar chemical properties but different reactivity and applications.
Uniqueness:
Reactivity: this compound exhibits unique reactivity due to the presence of both a phenyl group and a carbonyl group, allowing it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C15H10O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-phenylinden-1-one |
InChI |
InChI=1S/C15H10O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-10H |
InChI Key |
RGZIEEBYRHQXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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